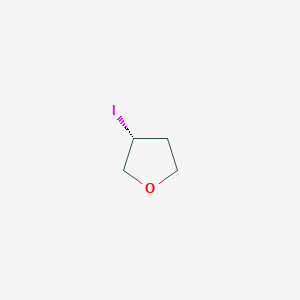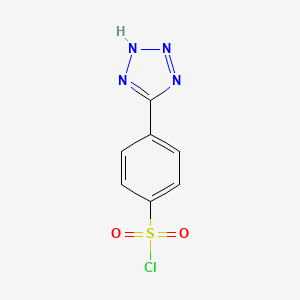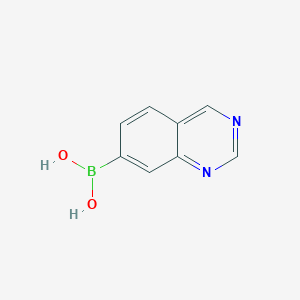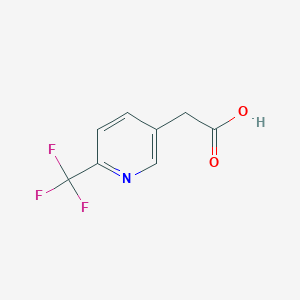
(3-((3,4-二氟苯基)氨基羰基)苯基)硼酸
描述
“(3-((3,4-Difluorophenyl)carbamoyl)phenyl)boronic acid” is a chemical compound with the molecular formula C13H10BF2NO3 . It is used as a reactant in the synthesis of several organic compounds .
Synthesis Analysis
This compound can be synthesized through various methods. One common method is the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in the synthesis of several organic compounds, including substituted 6-phenylpurine bases and nucleosides .
Molecular Structure Analysis
The molecular structure of this compound consists of a boronic acid group attached to a phenyl ring, which is further attached to a carbamoyl group that is linked to a 3,4-difluorophenyl group .
Chemical Reactions Analysis
This compound is often used as a reactant in various chemical reactions. For instance, it can be used to prepare fluorinated biaryl derivatives via Suzuki cross-coupling reaction with aryl and heteroaryl halides .
科学研究应用
Sensing Applications
Boronic acids: , including (3-((3,4-Difluorophenyl)carbamoyl)phenyl)boronic acid, are known for their ability to form reversible covalent complexes with diols and other Lewis bases such as fluoride or cyanide anions . This property is exploited in various sensing applications, both homogeneous assays and heterogeneous detection systems. They can detect analytes at the interface of the sensing material or within the bulk sample.
Biological Labelling
The interaction of boronic acids with diols is also utilized in biological labelling . This application is particularly useful in the study of cell biology and biochemistry, where specific molecules within a cell or tissue need to be marked for identification and tracking.
Protein Manipulation and Modification
Boronic acids are employed in protein manipulation and modification . They can be used to alter protein structures, which is essential in understanding protein function and in the development of new therapeutic agents.
Separation Technologies
The unique properties of boronic acids allow them to be used in separation technologies . They can selectively bind to certain molecules, facilitating their separation from complex mixtures, which is crucial in both analytical and preparative chemistry.
Development of Therapeutics
Boronic acids’ ability to interact with various biological molecules makes them candidates for the development of therapeutics . They can be designed to interfere with specific biological pathways, potentially leading to new treatments for diseases.
Controlled Release Systems
In the field of drug delivery, boronic acids, including our compound of interest, can be incorporated into polymers to create controlled release systems . This application is particularly promising for the regulated delivery of insulin in diabetes management.
未来方向
作用机制
Target of Action
Boronic acids, in general, are known to be used in suzuki-miyaura cross-coupling reactions .
Mode of Action
The compound is likely to interact with its targets through the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound with an organic halide, catalyzed by a palladium(0) complex . The boronic acid acts as a nucleophile, transferring the organic group from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway affected by this compound . This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds . The downstream effects of this reaction include the synthesis of various organic compounds, including biaryl derivatives .
Pharmacokinetics
The solubility of the compound in methanol suggests that it may have good bioavailability .
Result of Action
The compound is used as a building block in the synthesis of several organic compounds . For example, it has been used in the synthesis of substituted 6-phenylpurine bases and nucleosides via Suzuki-Miyaura cross-coupling reactions . These compounds show significant cytostatic activity in CCRF-CEM, HeLa, and L1210 cell lines .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of this compound. For instance, the compound has a melting point of 305-310 °C, suggesting that it is stable at room temperature . .
属性
IUPAC Name |
[3-[(3,4-difluorophenyl)carbamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BF2NO3/c15-11-5-4-10(7-12(11)16)17-13(18)8-2-1-3-9(6-8)14(19)20/h1-7,19-20H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNTBFLHBIBBLLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BF2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674409 | |
| Record name | {3-[(3,4-Difluorophenyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((3,4-Difluorophenyl)carbamoyl)phenyl)boronic acid | |
CAS RN |
1072946-15-6 | |
| Record name | B-[3-[[(3,4-Difluorophenyl)amino]carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072946-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {3-[(3,4-Difluorophenyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-Bromo-4-[(2,2,2-trifluoroethyl)sulfanyl]benzene](/img/structure/B1393044.png)
![5-[(2-Aminopyridin-3-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1393046.png)
![(2R)-2-{[1-(tert-Butoxycarbonyl)-4-piperidinyl]-oxy}propanoic acid](/img/structure/B1393047.png)

![N1-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine](/img/structure/B1393050.png)
![{2-[(Isoxazol-5-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1393051.png)




![dimethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B1393061.png)
![Methyl 2-[(4-formylphenoxy)methyl]benzoate](/img/structure/B1393063.png)